N-(4-amino-2-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-amino-2-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O5S2/c1-28-10-5-6-12(29-2)11(8-10)21-14(25)9-31-19-23-16(20)15(18(27)24-19)22-17(26)13-4-3-7-30-13/h3-8H,9H2,1-2H3,(H,21,25)(H,22,26)(H3,20,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COHAWHHSZVLRRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CS3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-amino-2-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a multi-functional structure characterized by the following components:
- Amino Group : Contributes to its biological reactivity.
- Dihydropyrimidine Ring : Implicated in various biological activities.
- Thiophene and Carboxamide Moieties : Enhance solubility and bioavailability.
The molecular formula is , with a molecular weight of approximately 422.54 g/mol.
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar compounds. For instance, derivatives of pyrimidine have shown significant cytotoxic activity against various cancer cell lines. In vitro assays demonstrated that compounds with structural similarities to this compound exhibited IC50 values in the low micromolar range against leukemia cells .
The proposed mechanism involves the inhibition of topoisomerase I (TOP1), an enzyme crucial for DNA replication and transcription. By targeting this enzyme, the compound may induce DNA damage in rapidly dividing cancer cells, leading to apoptosis. This mechanism has been validated through various biochemical assays .
Cytotoxicity Studies
A detailed cytotoxicity study was conducted using CCRF-CEM leukemia cells, which revealed that modifications to the compound's structure can significantly affect its potency. The presence of hydrophilic substituents at specific positions increased biological activity, suggesting that structural optimization is key to enhancing efficacy .
| Compound Variant | IC50 (μg/mL) | Cell Line Tested |
|---|---|---|
| Original | >20 | CCRF-CEM |
| Modified A | 6.7 | CCRF-CEM |
| Modified B | 10 | MCF7 (Breast Cancer) |
Antimicrobial Activity
In addition to anticancer properties, related compounds have demonstrated antimicrobial activity against several bacterial strains. This suggests potential applications in treating infections alongside cancer therapy. The mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis .
Case Study 1: Anticancer Efficacy
In a controlled study published in the European Journal of Medicinal Chemistry, researchers synthesized several analogs of this compound. The results indicated that certain modifications led to enhanced cytotoxicity against various cancer cell lines, supporting the hypothesis that structural alterations can optimize therapeutic effects .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of thiophene derivatives showed promising results against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the thiophene ring in enhancing membrane permeability, which could be leveraged for developing new antimicrobial agents .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Mechanism of Action : The compound has been investigated for its anticancer properties. Studies indicate that derivatives of similar structures can disrupt microtubule formation, leading to cell cycle arrest in cancer cells. For instance, compounds with pyrimidine scaffolds have shown significant antiproliferative effects against various human tumor cell lines by inducing apoptosis and inhibiting angiogenesis .
- Case Study : A study tested a series of pyrido[2,3-d]pyrimidine derivatives for anticancer activity. The results revealed that certain modifications led to enhanced efficacy against melanoma cells through mechanisms involving centrosome de-clustering and G2/M phase arrest .
-
Antimicrobial Properties
- Broad-Spectrum Activity : Compounds structurally related to N-(4-amino-2-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide have demonstrated antimicrobial activity against a range of pathogens. The presence of the thiophene moiety is particularly noted for enhancing antibacterial properties.
- Research Findings : Investigations into similar thiophene-based compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential for development as new antimicrobial agents .
-
Anti-inflammatory Effects
- Mechanism : The compound's structure suggests potential anti-inflammatory properties due to the presence of functional groups that may inhibit pro-inflammatory cytokines.
- Evidence : Research on related compounds indicates that modifications can lead to significant reductions in inflammatory markers in vitro and in vivo, supporting the hypothesis that this compound may exhibit similar effects .
Data Table: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Microtubule disruption; G2/M phase arrest | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
Synthesis and Derivative Development
The synthesis of this compound involves multiple steps that can be optimized for yield and purity. The synthetic pathways often include:
- Formation of the thiophene ring.
- Introduction of the pyrimidine moiety through nucleophilic substitution.
- Functionalization at the amino and carboxamide positions to enhance biological activity.
Chemical Reactions Analysis
Key Chemical Reactions
The compound participates in the following reactions due to its functional groups:
Reaction Mechanisms
a. S-Alkylation Mechanism
-
The thioether group undergoes nucleophilic substitution with alkyl halides (e.g., methyl iodide) in the presence of a base (KOH), forming S-alkylated products :
b. Intramolecular Cyclization
-
Base-induced deprotonation activates the thiolate, which attacks adjacent electrophilic centers (e.g., carbonyl carbons), forming fused rings:
Spectroscopic Characterization
Key spectral data for reaction intermediates and products include:
-
IR Spectroscopy : Bands at 2229 cm
(C≡N), 1644 cm
(C=O), and 3454 cm
(N-H) . -
H NMR : Peaks at δ 2.51 (CH
), δ 3.76–3.85 (OCH
), and δ 7.13–8.32 (aromatic protons) . -
C NMR : Signals at δ 113.11–153.46 (aromatic carbons) and δ 192.65 (C=O) .
Biological Interactions
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
- Electronic Character : The target compound shares isovalency (similar valence electron distribution) with pyrimidine- and thiophene-based analogs, enabling comparable reactivity in alkylation and nucleophilic substitution reactions . However, structural divergences—such as the 2,5-dimethoxyphenyl group—impart distinct electronic effects (e.g., electron-donating methoxy groups) that modulate solubility and binding affinity.
- Synthetic Pathways : Unlike Compound 3 , which uses chloroacetone for cyclization, the target compound’s synthesis likely employs 2-chloro-N-(2,5-dimethoxyphenyl)acetamide for thioether formation. This aligns with methods for alkylating thiopyrimidines using chloroacetamides .
Key Findings :
- Target Specificity: Unlike thienopyrimidine analogs with fluorophenyl groups (e.g., ), the target compound’s dimethoxyphenyl moiety may favor interactions with polar active sites, such as those in oxidoreductases or kinases.
Mechanistic Divergences
- Stability : Methoxy groups on the phenyl ring may confer oxidative stability compared to electron-withdrawing substituents (e.g., fluoro in ), as seen in accelerated degradation studies of analogous compounds .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing this compound, and what catalytic systems are effective for its pyrimidine and thiophene moieties?
Answer:
The synthesis involves constructing the pyrimidine core via cyclization reactions and introducing the thiophene-carboxamide group through nucleophilic substitution or coupling. Key steps include:
- Pyrimidine Formation : Use palladium-catalyzed reductive cyclization of nitroarenes with formic acid derivatives as CO surrogates to form the dihydropyrimidinone scaffold .
- Thioether Linkage : Introduce the thioethyl bridge via Michael addition or thiol-ene reactions under mild conditions (e.g., DMF, 60°C) .
- Carboxamide Coupling : Employ HATU/DIPEA-mediated amidation for the thiophene-2-carboxamide group .
Catalytic Systems : Pd(PPh₃)₄ for cross-coupling and ZnCl₂ for cyclocondensation are effective .
Advanced: How can reaction yields be optimized when steric hindrance from the 2,5-dimethoxyphenyl group impedes amide bond formation?
Answer:
- Solvent Optimization : Use polar aprotic solvents like DMSO or DMAc to enhance solubility of bulky intermediates .
- Activating Agents : Switch from EDCI/HOBt to PyBOP, which improves coupling efficiency for sterically hindered amines .
- Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 12 hrs) and improve yields by 15–20% under controlled heating (100°C) .
- Monitoring : Track progress via TLC (silica gel, ethyl acetate/hexane 3:7) and HPLC-MS for intermediate purity .
Basic: What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
Answer:
- ¹H/¹³C NMR : Identify the dihydropyrimidinone ring (δ 10.2 ppm, NH; δ 165–170 ppm, C=O) and thiophene protons (δ 7.3–7.8 ppm) .
- IR Spectroscopy : Confirm carbonyl stretches (1680–1720 cm⁻¹ for amide C=O; 1650 cm⁻¹ for pyrimidinone) .
- Mass Spectrometry : Use HRMS (ESI+) to validate the molecular ion [M+H]⁺ and fragment patterns (e.g., loss of thioethyl group, m/z –89) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry for the pyrimidine ring .
Advanced: How can contradictory NMR data (e.g., unexpected splitting of NH peaks) be resolved during structural validation?
Answer:
- Variable Temperature NMR : Perform experiments at 25°C and 60°C to distinguish dynamic effects (e.g., tautomerism in the pyrimidinone ring) from impurities .
- DEPT-135/HSQC : Assign quaternary carbons and confirm connectivity of the thioethyl bridge .
- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., N-(3-chlorophenyl) analogs) to identify substituent-induced shifts .
Basic: What solvent systems and chromatographic conditions are optimal for purifying this compound?
Answer:
- Purification : Use silica gel column chromatography with gradient elution (CH₂Cl₂:MeOH 95:5 → 90:10) .
- Recrystallization : Ethanol/water (7:3) yields high-purity crystals (>98%) .
- HPLC : Employ a C18 column (acetonitrile/0.1% TFA in water, 40:60) for analytical validation .
Advanced: What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?
Answer:
- DFT Calculations : Use B3LYP/6-31G(d) to model charge distribution on the pyrimidine ring, identifying C5 as the most electrophilic site .
- MD Simulations : Assess solvent effects (e.g., DMF vs. THF) on transition-state stabilization during thioether formation .
- Docking Studies : Map steric accessibility of the 2,5-dimethoxyphenyl group to guide derivatization .
Basic: How should researchers handle the compound’s instability in aqueous solutions during biological assays?
Answer:
- Storage : Prepare fresh DMSO stock solutions (10 mM) and avoid prolonged exposure to pH >7.0 .
- Buffering : Use phosphate buffer (pH 6.5) with 0.1% BSA to stabilize the pyrimidinone ring .
- LC-MS Monitoring : Quantify degradation products hourly to establish a stability window (<4 hrs at 25°C) .
Advanced: What strategies validate the compound’s mechanism of action in enzyme inhibition studies?
Answer:
- Kinetic Assays : Perform time-dependent inhibition assays with varying pre-incubation times to distinguish reversible vs. irreversible binding .
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry for the target enzyme .
- Mutagenesis Studies : Identify critical residues (e.g., catalytic lysine) by comparing wild-type and mutant enzyme inhibition .
Basic: What are the key considerations for designing SAR studies on this compound?
Answer:
- Core Modifications : Replace the thiophene-carboxamide with furan or pyrrole analogs to assess electronic effects .
- Substituent Variation : Systematically alter methoxy groups on the phenyl ring to evaluate steric and hydrophobic contributions .
- Biological Testing : Use standardized assays (e.g., IC₅₀ in kinase panels) to correlate structural changes with activity .
Advanced: How can researchers address low reproducibility in synthetic batches due to trace metal contamination?
Answer:
- Chelating Agents : Add EDTA (0.1 mM) to reaction mixtures to sequester Pd residues from coupling steps .
- ICP-MS Analysis : Quantify metal impurities (Pd, Zn) and correlate with yield deviations .
- Quality Control : Implement in-process checks via AAS for residual catalysts before proceeding to amidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
